tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate
Description
tert-Butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate is a chiral carbamate derivative characterized by a stereochemically defined hydroxypropyl backbone and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. The Boc group enhances stability during synthetic processes, while the hydroxyl and ethyl substituents influence solubility and stereoselective interactions . Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol and a CAS number of 1354227-38-5 (for the (1S,2S) diastereomer; the (1S,2R) variant lacks a specific CAS in the evidence) .
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-hydroxypentan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUGSGNURZEOU-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate typically involves multi-step reactions. A common synthetic route includes the following steps:
Synthesis of Amino Acid Derivatives: The process begins with the synthesis of amino acid derivatives using appropriate starting materials.
Nucleophilic Substitution Reaction: Under alkaline conditions, a nucleophilic substitution reaction is carried out to introduce the tert-butyl and ethyl groups.
Protection and Deprotection Steps: The hydroxy group is protected and deprotected at various stages to ensure the desired functional groups are correctly positioned.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use in enzyme inhibition studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored as a potential prodrug for delivering active pharmaceutical ingredients.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stereochemical and Functional Group Analysis
Diastereomers : The (1S,2R) configuration of the target compound distinguishes it from its (1S,2S) diastereomer (). While both share identical molecular formulas, the stereochemical variance impacts their physicochemical properties. For example, the (1S,2S) variant may exhibit a higher melting point due to tighter crystal packing .
Cyclopropane vs. Propyl Backbones: The cyclopropane-containing analog () exhibits ring strain, increasing its reactivity in ring-opening reactions. In contrast, the target’s flexible propyl chain allows for greater conformational adaptability, which is advantageous in binding to enzyme active sites . Cyclopentyl derivatives () demonstrate reduced solubility in aqueous media due to their non-polar rings, whereas the target’s hydroxyl group enhances hydrophilicity .
Aromatic and Sulfonamide Modifications :
- Benzyl-containing analogs () show enhanced binding to aromatic residues in proteins (e.g., tyrosine or phenylalanine). The nitrobenzenesulfonyl group in introduces strong electron-withdrawing effects, making the compound more acidic and reactive in nucleophilic substitutions .
- The target compound lacks these groups, rendering it more suitable as a neutral building block in multi-step syntheses.
Biological Activity
Tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate is an organic compound classified as a carbamate. Its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxypropyl group, contributes to its significant biological activity, particularly as an enzyme inhibitor. Understanding the biological mechanisms and therapeutic potential of this compound is essential for its application in pharmaceuticals and chemical research.
- Molecular Formula : C10H21NO3
- Molecular Weight : 203.28 g/mol
- CAS Number : 1354227-36-3
The primary mechanism of action for this compound involves its interaction with specific enzymes. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and inhibiting catalytic activity. This inhibition can alter various cellular processes and biochemical pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. Its ability to modulate enzyme function can influence metabolic pathways, which is crucial in therapeutic contexts. The specific enzymes targeted and the extent of inhibition depend on the structural configuration of the compound.
Case Studies
- Inhibition of Metabolic Enzymes : In studies focused on metabolic enzymes, this compound demonstrated effective inhibition, leading to altered metabolic profiles in cell cultures.
- Therapeutic Applications : Preliminary investigations into its use as a therapeutic agent have shown promise in treating conditions linked to enzyme dysregulation, such as certain cancers and metabolic disorders.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| This compound | 1354227-36-3 | Significant enzyme inhibition |
| Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate | 1354227-38-5 | Different stereochemistry affecting biological activity |
| Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate | 1932813-35-8 | Varying steric effects influencing reactivity |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. The compound's synthesis typically involves multi-step organic reactions optimized for yield and purity in industrial settings.
Synthesis Overview
The synthesis process includes:
- Nucleophilic Substitution Reaction : Under alkaline conditions to introduce functional groups.
- Protection/Deprotection Steps : To ensure correct positioning of functional groups during synthesis.
- Optimization for Industrial Production : Utilizing continuous flow reactors to enhance efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
